

Spectroscopic Data and Analysis of 1-Phenyloxindole: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenyloxindole	
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This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenyloxindole** (CAS No. 3335-98-6), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to facilitate the identification, characterization, and utilization of this molecule in research and development.

Spectroscopic Data Summary

The structural elucidation of **1-phenyloxindole** is conclusively supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-Phenyloxindole**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.50 - 7.00	m	-	Aromatic Protons (Oxindole and Phenyl Rings)
~3.70	S	-	Methylene Protons (- CH ₂)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The aromatic region typically displays a complex multiplet due to overlapping signals.[1]

Table 2: ¹³C NMR Spectroscopic Data for **1-Phenyloxindole**

Chemical Shift (δ) ppm	Assignment
~175.0 - 180.0	Carbonyl Carbon (C=O)
~145.0	Quaternary Carbon (C-N)
~110.0 - 140.0	Aromatic Carbons
~36.0	Methylene Carbon (-CH ₂)

Note: The aromatic region contains multiple signals corresponding to the different carbon environments in the two aromatic rings.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Phenyloxindole**



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~1710	Strong	C=O (Amide) Stretch
~1600, ~1490	Medium-Strong	C=C (Aromatic) Stretch
~1370	Medium	C-N Stretch
~750	Strong	C-H (Aromatic) Bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Phenyloxindole

m/z	Relative Intensity	Assignment
209	High	[M]+ (Molecular Ion)
180	Moderate	[M-CO] ⁺
152	Moderate	[M-CO-N]+
77	High	[C ₆ H ₅] ⁺ (Phenyl Cation)

Note: The molecular ion peak at m/z 209 corresponds to the molecular weight of **1-phenyloxindole** (C₁₄H₁₁NO).[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1-phenyloxindole**. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1-phenyloxindole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.



- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
 - Set a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount
 of 1-phenyloxindole with dry KBr powder and pressing the mixture into a thin, transparent
 disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)
 accessory with a small amount of the solid sample.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.



• Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

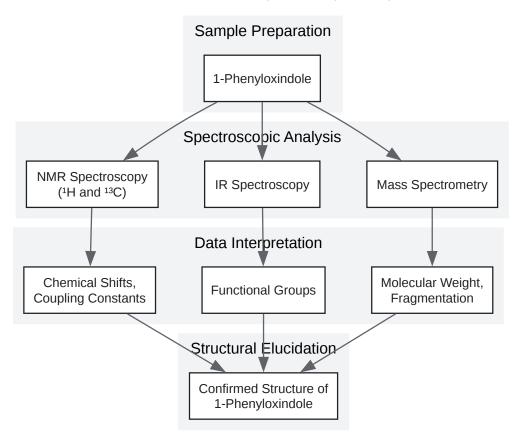
- Sample Introduction: Introduce a dilute solution of 1-phenyloxindole in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
 - For fragmentation analysis (MS/MS), select the molecular ion (m/z 209) as the precursor ion and apply collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

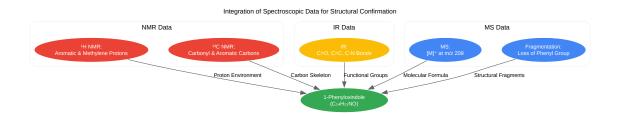
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different spectroscopic techniques in confirming the structure of **1**-phenyloxindole.



General Workflow for Spectroscopic Analysis







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References

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